N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride
Overview
Description
PF846, also known as PF-06446846, is a drug-like compound that selectively inhibits the synthesis of specific proteins by stalling translation elongation. It has shown promise in targeting proteins that have evaded previous attempts at drug discovery. PF846 binds in the ribosome exit tunnel, inhibiting translation termination by arresting the nascent chain in the ribosome exit tunnel .
Mechanism of Action
Target of Action
PF-06446846 hydrochloride primarily targets Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in the body . PCSK9 is a protein that binds to the Low-Density Lipoprotein (LDL) receptor, preventing it from removing LDL cholesterol from the blood .
Mode of Action
PF-06446846 hydrochloride is an orally active and highly selective inhibitor of the translation of PCSK9 . It inhibits PCSK9 by inducing the ribosome to stall around codon 34 . This stalling effectively suppresses PCSK9 expression
Biochemical Pathways
The primary biochemical pathway affected by PF-06446846 hydrochloride is the PCSK9-LDL receptor pathway .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The primary molecular effect of PF-06446846 hydrochloride’s action is the reduction of plasma PCSK9 levels . On a cellular level, this results in an increased availability of LDL receptors to remove LDL cholesterol from the blood . Consequently, it leads to a reduction in total cholesterol levels .
Biochemical Analysis
Biochemical Properties
PF-06446846 hydrochloride interacts with the ribosome, a biomolecule responsible for protein synthesis, and stalls it when synthesizing PCSK9 . This interaction is highly selective, affecting only the production of PCSK9 and a few other proteins .
Cellular Effects
PF-06446846 hydrochloride has been shown to inhibit the secretion of PCSK9 by Huh7 cells . This inhibition impacts cellular processes related to cholesterol metabolism, as PCSK9 plays a crucial role in regulating circulating levels of low-density lipoprotein cholesterol (LDL-C) by inhibiting LDL receptor recycling in the liver .
Molecular Mechanism
The molecular mechanism of action of PF-06446846 hydrochloride involves inducing the ribosome to stall around codon 34 during the translation of PCSK9 . This stalling prevents the synthesis of PCSK9, thereby reducing its levels in the cell and ultimately in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, PF-06446846 hydrochloride has been shown to reduce circulating levels of PCSK9 and total cholesterol levels in rats following oral dosing
Dosage Effects in Animal Models
In animal models, specifically in male Sprague-Dawley rats, PF-06446846 hydrochloride administered orally at dosages of 5, 15, and 50 mg/kg/day for 14 days resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels .
Metabolic Pathways
PF-06446846 hydrochloride is involved in cholesterol metabolism pathways. By inhibiting the synthesis of PCSK9, it impacts the regulation of LDL-C levels, as PCSK9 inhibits LDL receptor recycling in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF846 involves a series of chemical reactions that result in the formation of the final compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of steps involving the formation of key intermediates and their subsequent transformation into the final product .
Industrial Production Methods: Industrial production of PF846 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: PF846 primarily undergoes reactions related to its mechanism of action, which involves binding to the ribosome and inhibiting translation termination. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its biological context .
Common Reagents and Conditions: The common reagents and conditions used in the synthesis of PF846 are not publicly disclosed. it is known that the compound interacts with ribosomal RNA and eukaryotic release factor 1 during its mechanism of action .
Major Products Formed: The major product formed from the interaction of PF846 with the ribosome is the arrested nascent chain in the ribosome exit tunnel. This interaction prevents the completion of protein synthesis .
Scientific Research Applications
PF846 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of translation elongation and termination, providing insights into the fundamental processes of protein synthesis. In medicine, PF846 holds potential as a therapeutic agent for diseases caused by proteins that are difficult to target with traditional small-molecule therapeutics .
Comparison with Similar Compounds
PF846 is unique in its ability to selectively inhibit the synthesis of specific proteins by stalling translation elongation. Similar compounds include PF8503, which also selectively stalls human translation, and homoharringtonin, a more general translation inhibitor. PF846’s specificity and mechanism of action distinguish it from these other compounds .
List of Similar Compounds:- PF8503
- Homoharringtonin
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSJYIVIWBIHOU-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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